molecular formula C21H24N4O2 B5635233 3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone

3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone

Cat. No. B5635233
M. Wt: 364.4 g/mol
InChI Key: LZZOHLRAXQTKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions. For example, Piperazinyl-1,2-dihydroquinoline carboxylates, which share some structural similarities, were synthesized through reactions involving ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates and various piperazines. These compounds were characterized using spectral analysis techniques like NMR, IR, and mass spectrometry (Banu et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds with similar structures, such as hexahydropyrido and oxazinones, has been elucidated using NMR spectroscopy, revealing important details about their configuration and conformation (Cahill & Crabb, 1972).

Chemical Reactions and Properties

Chemical reactions involving piperazine and isoquinoline moieties can lead to a variety of derivatives with different properties. For instance, the study of pyrimidine-piperazine-chromene and -quinoline conjugates has shown that these compounds can interact with biological receptors, indicating a broad range of chemical reactivity and potential applications (Parveen et al., 2017).

Physical Properties Analysis

The physical properties of such complex molecules are often studied through crystallization and structural analysis. For example, the crystal structure of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has been analyzed to understand its molecular conformation and interactions (Ullah & Stoeckli-Evans, 2021).

Future Directions

The future research on this compound would likely involve exploring its potential biological activities and optimizing its synthesis process. Isoquinoline and piperazinone derivatives are a rich source of biologically active compounds, and there is ongoing research into their potential uses in medicinal chemistry .

properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-20(25-10-7-17-5-1-2-6-18(17)15-25)12-19-21(27)23-9-11-24(19)14-16-4-3-8-22-13-16/h1-6,8,13,19H,7,9-12,14-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZOHLRAXQTKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)NCCN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.